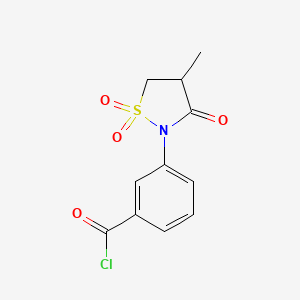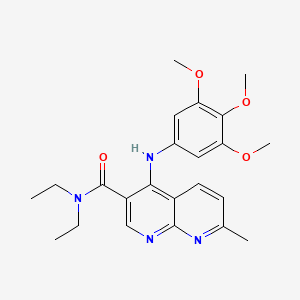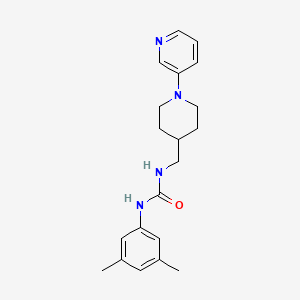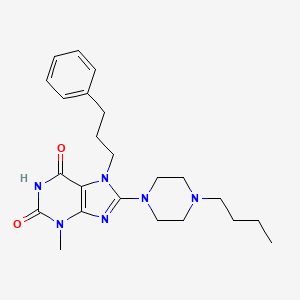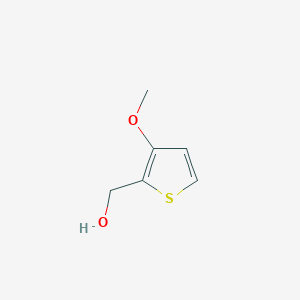![molecular formula C18H19F3N4O2 B2944831 2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone CAS No. 2380175-32-4](/img/structure/B2944831.png)
2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone is a chemical compound that has been studied for its potential scientific applications. This compound is also known as TFP, and it has been synthesized through various methods.
作用機序
TFP acts as a dopamine D3 receptor antagonist, meaning that it blocks the activity of dopamine at these receptors. This mechanism of action is thought to underlie the potential therapeutic effects of TFP in the treatment of drug addiction and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFP have been investigated in various studies. One study found that TFP reduced cocaine self-administration in rats, suggesting that it may be effective in reducing drug-seeking behavior. Another study found that TFP improved cognitive function in rats with schizophrenia-like symptoms, suggesting that it may be effective in treating this disorder.
実験室実験の利点と制限
One advantage of TFP is its selectivity for dopamine D3 receptors, which allows for more precise investigation of the role of these receptors in various physiological and pathological processes. However, one limitation of TFP is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several future directions for further research on TFP. One area of interest is the potential use of TFP in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further investigation of the biochemical and physiological effects of TFP may lead to a better understanding of the role of dopamine D3 receptors in various processes. Finally, the development of more potent and selective dopamine D3 receptor antagonists may lead to the development of more effective treatments for drug addiction and other disorders.
合成法
The synthesis of TFP can be achieved through several methods. One of the most common methods involves the reaction of 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine with 2-chloro-1-phenyl-1-ethanone in the presence of a base. This reaction results in the formation of TFP as a white solid. Other methods include the reaction of 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine with 2-bromo-1-phenyl-1-ethanone or 2-iodo-1-phenyl-1-ethanone.
科学的研究の応用
TFP has been studied for its potential scientific applications, including its role as a potent and selective dopamine D3 receptor antagonist. This compound has also been investigated for its potential use in the treatment of drug addiction, as dopamine D3 receptors have been implicated in drug-seeking behavior. Additionally, TFP has been studied for its potential use in the treatment of schizophrenia, as dopamine D3 receptors have been shown to be involved in the pathophysiology of this disorder.
特性
IUPAC Name |
2-phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)15-6-7-16(23-22-15)24-8-10-25(11-9-24)17(26)13-27-12-14-4-2-1-3-5-14/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJVUSJOIVZGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

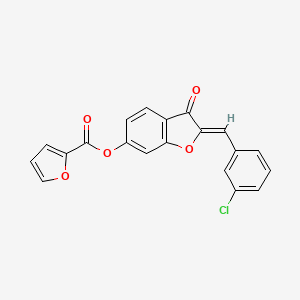

![5-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2944755.png)
![1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2944757.png)
